1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone
Description
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a nitroaromatic compound featuring a 2-nitrophenyl group substituted with a 3-methylpiperidino moiety at the 5-position and an ethanone group at the 1-position.
Properties
IUPAC Name |
1-[5-(3-methylpiperidin-1-yl)-2-nitrophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)12-5-6-14(16(18)19)13(8-12)11(2)17/h5-6,8,10H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOBIHHOXKMPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products
Oxidation: The major product is the corresponding amine derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted piperidine derivatives.
Scientific Research Applications
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations and Similarities
The target compound’s structure can be compared to analogs with variations in substituent groups, nitro group positions, and heterocyclic components. Below is a detailed analysis:
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Nitro Position: The ortho-nitro group in the target compound may enhance intramolecular electronic effects compared to meta- or para-substituted analogs (e.g., 1-(3-nitrophenyl)ethanone ).
- Functional Groups: Compounds like (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone demonstrate how additional groups (e.g., amino, ethoxy) can alter reactivity and solubility.
Physicochemical Properties
The presence of the 3-methylpiperidino group likely impacts solubility, boiling points, and crystallinity.
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- Boiling Points: The higher boiling point of 1-(3-nitrophenyl)ethanone (440.20 K) compared to non-nitrated ketones reflects nitro group polarity. The target compound’s boiling point is expected to be higher due to the piperidine ring.
- Crystallinity : The hydrazone derivative in exhibits precise crystallographic data (R factor = 0.060), suggesting that the target compound’s structure could be resolved similarly using programs like SHELX .
Biological Activity
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a complex organic compound with notable potential in medicinal chemistry. Its structure includes a piperidine ring, a nitro group, and an ethanone moiety, which together confer unique biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 262.3 g/mol
- Functional Groups :
- Nitro group (-NO)
- Piperidine ring
- Ketone group (ethanone)
The biological activity of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is primarily attributed to its interaction with various molecular targets:
- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Piperidine Ring : This moiety may modulate the activity of biological receptors or enzymes, potentially influencing pathways related to cell signaling and metabolism.
- Ethanone Moiety : It can undergo metabolic transformations resulting in active metabolites that contribute to the compound's overall biological effects.
Anticancer Properties
Preliminary studies suggest that 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone may exhibit anticancer properties by inducing apoptosis in tumor cells. Research indicates potential efficacy against various cancer cell lines, although specific IC values remain to be established through further investigation .
Antimicrobial Activity
The compound is also under investigation for its antimicrobial properties. The presence of the nitro group suggests possible mechanisms involving redox reactions that could impair microbial viability. However, detailed studies quantifying its antimicrobial effectiveness are still needed .
Research Findings and Case Studies
Case Study: Synthesis and Characterization
A study demonstrated the synthesis of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone using optimized reaction conditions that maximized yield and purity. Characterization techniques included nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction, confirming the structural integrity necessary for biological activity assessments .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone, and what reaction conditions are critical?
- Methodology : Multi-step synthesis often involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, intermediates like 5-bromo-2-nitroacetophenone can be coupled with 3-methylpiperidine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O at 80–100°C). Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the target compound .
- Data Note : Yields may vary (50–80%) depending on substituent steric effects and nitro group orientation.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- X-ray crystallography : SHELXL refinement (monoclinic space groups, Mo-Kα radiation) resolves stereochemistry and confirms substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : Nitro groups cause deshielding (~δ 8.2 ppm for aromatic protons adjacent to NO₂).
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (P261) and skin contact (P262) due to unstudied toxicological profiles .
- Store in amber vials at 4°C to prevent nitro group decomposition.
Advanced Research Questions
Q. How do electronic effects of the nitro group influence reactivity in catalytic applications?
- Methodology :
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution (e.g., nitro group electron-withdrawing effect reduces nucleophilic attack at the ketone).
- Experimental validation : Compare reaction rates with analogs lacking nitro groups (e.g., hydrogenation or SNAr reactions) .
- Data Contradiction : Nitro groups may stabilize intermediates in some reactions (e.g., cycloadditions) but deactivate aryl rings in others (e.g., electrophilic substitutions).
Q. How can conflicting spectroscopic and crystallographic data be resolved for structural assignments?
- Methodology :
- Dynamic NMR : Detect rotational barriers in piperidine rings (e.g., coalescence temperature studies).
- SHELX refinement : Overlay experimental and simulated powder XRD patterns to validate crystal packing .
Q. What strategies optimize regioselectivity in functionalizing the aryl ring?
- Methodology :
- Directed ortho-metalation : Use ketone as a directing group for lithiation (e.g., LDA/THF at −78°C).
- Protection/deprotection : Temporarily reduce nitro to NH₂ to alter electronic effects, then re-oxidize post-functionalization .
Q. How does the 3-methylpiperidine moiety affect solubility and bioavailability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
